Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It is known that isoxazole derivatives can bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities This suggests that this compound could potentially affect a wide range of biochemical pathways
Result of Action
As mentioned earlier, isoxazole derivatives have been found to possess various biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects
Biochemical Analysis
Biochemical Properties
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting potential anti-inflammatory properties . The compound’s interaction with proteins such as cyclooxygenase (COX) enzymes suggests its role in modulating inflammatory responses. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, this compound inhibits the activity of COX enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including liver and kidney damage. Understanding the dosage-dependent effects of the compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . For example, it may undergo hydrolysis and oxidation reactions, leading to the formation of metabolites that are further processed and excreted. These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in specific tissues or cellular compartments, affecting its localization and activity. Understanding the transport and distribution of the compound is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with p-tolylhydroxylamine in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted isoxazole derivatives .
Scientific Research Applications
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(trifluoromethyl)-3-(P-tolyl)isoxazole-4-carboxylate
- Methyl 5-(P-tolyl)isoxazole-4-carboxylate
- 5-Methyl-3-(P-tolyl)isoxazole-4-carbaldehyde
Uniqueness
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the p-tolyl substituent can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-10(3)18-15-13(12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWYMPCDJUKWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624542 | |
Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917388-45-5 | |
Record name | Ethyl 5-methyl-3-(4-methylphenyl)-4-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917388-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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